1-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Overview
Description
1-{[5-(4-fluorophenyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.10529078 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Engineering and Weak Interactions
Research on derivatives of tetrahydroisoquinoline has shown their significance in crystal engineering, where the influence of organic fluorine in crystal packing is studied. Weak interactions, such as C–H...F and C–H...O, play a crucial role in determining the molecular conformations and packing, highlighting the compound's utility in understanding and designing molecular structures with desired properties (Choudhury, Nagarajan, & Row, 2003).
Antimicrobial Activity
Compounds synthesized with the core structure of tetrahydroquinoline have been evaluated for their antimicrobial properties. A study on thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, which share structural similarities with the queried compound, demonstrated potential antipsychotic and anticonvulsant activities, suggesting these derivatives might also possess bioactive properties relevant to drug development (Kaur, Saxena, & Kumar, 2010).
Antibacterial Properties
Fluoroquinolones, which are structurally related to the queried compound, are a major class of antibacterial agents. A novel antibacterial 8-chloroquinolone study found significant potency against both Gram-positive and Gram-negative bacteria, highlighting the potential of structurally similar compounds in developing new antibacterial drugs (Kuramoto et al., 2003).
Photocatalytic Applications and Luminescent Properties
The photocatalytic synthesis of dihydroimidazo[2,1-a]isoquinolines using tetrahydroisoquinoline derivatives demonstrates the application of these compounds in material science, particularly in creating luminescent materials for OLED devices (Wang et al., 2021).
Chemosensors for Metal Ions
Derivatives of tetrahydroquinoline have been developed as chemosensors for selective recognition of Pd2+ ions, showcasing the application in analytical chemistry for detecting metal ions with high specificity and sensitivity (Shally et al., 2020).
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-(4-fluorophenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-23-19(20(25)24-12-4-6-15-5-2-3-7-18(15)24)13-17(22-28(23,26)27)14-8-10-16(21)11-9-14/h2-3,5,7-11,13H,4,6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVPDVTZTVLBGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)F)C(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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